molecular formula C23H29NO5 B13736205 dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate CAS No. 40494-48-2

dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate

Cat. No.: B13736205
CAS No.: 40494-48-2
M. Wt: 399.5 g/mol
InChI Key: YXYCLIHVHKFXIZ-UHFFFAOYSA-N
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Description

Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This compound is a salt form of a key intermediate in the synthesis of xanomeline, a muscarinic acetylcholine receptor agonist. Xanomeline has been extensively investigated for its potential in treating neurological and neuropsychiatric disorders , with a particular focus on cognitive and behavioral symptoms. The research value of this intermediate lies in its role in the efficient production of xanomeline and its analogs, which are pivotal for studying the M1 and M4 muscarinic receptor subtypes. Activation of these receptors is a promising therapeutic strategy for conditions like schizophrenia and Alzheimer's disease , offering a potential alternative to dopaminergic and glutamatergic approaches. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

40494-48-2

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C21H27NO.C2H2O4/c1-22(2)16-17-23-21(19-12-4-3-5-13-19)15-9-8-11-18-10-6-7-14-20(18)21;3-1(4)2(5)6/h3-7,10,12-14H,8-9,11,15-17H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

YXYCLIHVHKFXIZ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1(CCCCC2=CC=CC=C21)C3=CC=CC=C3.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

General Methodology

  • Nucleophilic substitution reaction : The 5-hydroxy or 5-halogenated tetrahydrobenzoannulene intermediate is reacted with 2-(dimethylamino)ethyl halides or tosylates under basic conditions to form the ether linkage.
  • Base selection : Mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) facilitate the nucleophilic attack.
  • Temperature control : Reactions are typically performed at ambient to moderate heating (25–60 °C) to optimize yield and minimize side reactions.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Activation of hydroxyl group Conversion to tosylate or mesylate 80–90 Increases leaving group ability
Nucleophilic substitution 2-(Dimethylamino)ethyl chloride, K2CO3, DMF 75–85 Stirring at 40 °C for 12 h
Purification Column chromatography or recrystallization >95 purity Ensures removal of unreacted materials

Formation of the Azanium Salt with 2-Hydroxy-2-oxoacetate

The final step involves protonation of the dimethylamino group to form the azanium cation and pairing with the 2-hydroxy-2-oxoacetate anion (glycolate form).

Salt Formation Procedure

  • Protonation : Treatment of the tertiary amine with 2-hydroxy-2-oxoacetic acid (glycolic acid) in a suitable solvent such as methanol or ethanol under stirring at room temperature.
  • Stoichiometry : Equimolar amounts of amine and acid ensure complete salt formation.
  • Isolation : The salt precipitates out or is obtained by solvent evaporation and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).

Typical Reaction Conditions

Parameter Condition Outcome
Solvent Methanol or ethanol Good solubility and reaction medium
Temperature Ambient (20–25 °C) Mild conditions prevent degradation
Reaction time 2–4 hours Complete salt formation
Purification Recrystallization High purity salt (>98%)

Data Tables Summarizing Key Preparation Steps

Step Reagents/Conditions Reaction Time Temperature Yield (%) Purity (%) Remarks
Hydrogenation of benzoannulene H2, Pd/C catalyst, ethanol solvent 6–12 h 25–50 °C 70–85 >95 Partial saturation of ring
Phenyl substitution Phenylboronic acid, Pd(PPh3)4, base, toluene 8–16 h Reflux 65–80 >95 Suzuki coupling conditions
Hydroxyl activation Tosyl chloride, pyridine 2 h 0–5 °C 80–90 >98 Formation of tosylate intermediate
Ether bond formation 2-(Dimethylamino)ethyl chloride, K2CO3, DMF 12 h 40 °C 75–85 >95 Nucleophilic substitution
Salt formation 2-Hydroxy-2-oxoacetic acid, methanol 3 h 25 °C Quantitative >98 Azanium salt formation

Analytical and Purity Considerations

  • NMR Spectroscopy :

    • Proton NMR confirms the presence of aromatic protons from phenyl and tetrahydrobenzoannulene rings, as well as signals corresponding to the dimethylaminoethyl group.
    • Carbon NMR supports the ether linkage and confirms the glycolate counterion.
  • Mass Spectrometry :

    • Molecular ion peak consistent with molecular weight 309.4 g/mol confirms compound identity.
  • Chromatography :

    • HPLC purity >98% after final purification steps ensures suitability for pharmaceutical or research applications.

Summary and Expert Commentary

The preparation of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzoannulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate is a multi-step process involving:

  • Construction of the tetrahydrobenzoannulene core with phenyl substitution.
  • Selective ether bond formation with a 2-(dimethylamino)ethyl nucleophile.
  • Salt formation with glycolic acid to yield the azanium salt.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: Oxidation of the phenyl group to form corresponding quinones.

    Reduction: Reduction of the azanium group to the amine form.

    Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of the tetrahydrobenzo annulene structure exhibit significant antimicrobial properties. Compounds similar to dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium have been tested against various mycobacterial infections, including tuberculosis and leprosy. These compounds can serve as potential candidates for developing new antimicrobial therapies due to their ability to target dormant and resistant bacterial strains .

Pharmacological Properties
The compound's structure suggests potential interactions with biological targets. For instance, compounds containing the tetrahydrobenzo framework have been shown to modulate specific receptors involved in inflammatory responses. The ability to form hydrogen bonds with amino acids in target proteins enhances their pharmacological efficacy .

Materials Science

Nanoparticle Synthesis
Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium can be utilized in the synthesis of functionalized nanoparticles. The incorporation of this compound into silica nanoparticles has demonstrated improved stability and fluorescence properties. Such nanoparticles are invaluable in biomedical imaging and drug delivery systems due to their enhanced signal strength and minimal photobleaching .

Polymeric Applications
The compound can also be integrated into polymeric materials to enhance their mechanical properties and resistance to degradation. This is particularly useful in creating durable materials for industrial applications where chemical resistance is critical.

Environmental Science

Pollution Control
The unique chemical properties of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium suggest its potential use in environmental remediation processes. Its ability to interact with heavy metals and organic pollutants can facilitate the development of advanced materials for water purification systems .

Case Studies

  • Antimycobacterial Efficacy
    A study explored the efficacy of tetrahydrobenzo derivatives against Mycobacterium tuberculosis. Results indicated a marked reduction in bacterial viability when treated with compounds similar to dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium. This highlights its potential role in treating resistant strains .
  • Fluorescent Nanoparticles
    Research demonstrated that incorporating this compound into silica nanoparticles resulted in high quantum yields and robust fluorescence properties. These nanoparticles were successfully used to track cellular uptake and behavior in biological systems .
  • Heavy Metal Adsorption
    A recent investigation into the adsorption capabilities of modified silica nanoparticles showed that those treated with dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium effectively removed lead ions from contaminated water sources .

Mechanism of Action

The mechanism of action of dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. Key aspects include:

    Molecular Targets: Binding to enzymes, receptors, and other biomolecules.

    Pathways: Modulation of signaling pathways, including oxidative stress response and apoptosis.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The benzo[7]annulene scaffold is shared among several compounds (Table 1), but substituents critically influence their behavior:

Compound Name Key Substituents Biological Relevance
Target Compound Phenyl, dimethylazanium, 2-hydroxy-2-oxoacetate Enhanced solubility; potential ion-channel or receptor binding
2-(6,7-Dihydro-5H-benzo[7]annulen-9-yl)acetic acid (1) Acetic acid Carboxylic acid group may enable protein interactions (e.g., enzyme inhibition)
2-[5-(Carboxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]acetic Acid Dual acetic acid groups Chelation or dimerization potential; altered pharmacokinetics
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) Acetate Methoxy, ketone, acetate Electron-withdrawing groups may affect redox activity or metabolic stability

Table 1 : Structural comparison highlights the target’s unique ionic character, distinguishing it from neutral or acidic analogs.

Quantitative Molecular Similarity Analysis

Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound exhibits low similarity (<0.3) to acetic acid derivatives (e.g., compound 1 ), reflecting divergent pharmacophores. Higher similarity (~0.5) is observed with phenyl-substituted analogs, suggesting shared bioactivity patterns (e.g., aromatic stacking interactions) .

Bioactivity and Pharmacological Profiles

Activity Landscape and SAR Insights

  • Target Compound: The dimethylazanium group may confer binding to cationic targets (e.g., neurotransmitter receptors), while the 2-hydroxy-2-oxoacetate could participate in hydrogen bonding. This dual functionality creates an "activity cliff" compared to non-ionic analogs, as seen in ’s activity landscape models .
  • Acetic Acid Derivatives : Compounds like 1 and 7475-51-6 show moderate antimicrobial activity in preliminary assays, likely due to carboxylic acid-mediated membrane disruption.
  • Methoxy/Acetate Derivatives : ’s compound may exhibit improved metabolic stability due to the methoxy group’s resistance to oxidation .

QSAR and Predictive Modeling

QSAR models () trained on benzo[7]annulene derivatives predict the target’s logP (~2.5) and polar surface area (>80 Ų), aligning with its ionic nature. However, its unique azanium group places it outside the applicability domain of models built on neutral analogs, necessitating tailored validation .

Biological Activity

Dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate is a complex organic compound with notable biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydrobenzo annulene moiety. This structure suggests potential interactions with biological targets.

Structural Formula

The chemical formula can be represented as follows:

C20H26N1O4\text{C}_{20}\text{H}_{26}\text{N}_{1}\text{O}_{4}

Antimicrobial Properties

Research indicates that derivatives of tetrahydrobenzo compounds exhibit significant antimicrobial activity. For instance, tetrahydrobenzothiophene derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, which causes tuberculosis . These compounds can inhibit the growth of mycobacteria and are being explored for their potential in treating mycobacterial infections.

Anticancer Activity

Studies have demonstrated that compounds similar to dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo annulen-5-yl)oxy]ethyl]azanium possess anticancer properties. Tetrahydrobenzo derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Interaction with Cellular Receptors : The structural features of the compound may allow it to interact with cellular receptors, influencing cellular responses.
  • Induction of Oxidative Stress : Certain derivatives can induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Study 1: Antimycobacterial Activity

A study focused on the activity of tetrahydrobenzothiophene derivatives against Mycobacterium tuberculosis found that these compounds significantly reduced bacterial load in vitro. The research highlighted the potential for developing new treatments for tuberculosis using these derivatives as lead compounds .

Study 2: Anticancer Efficacy

Another investigation evaluated the effects of tetrahydrobenzo derivatives on various cancer cell lines. Results indicated that these compounds inhibited cell growth and induced apoptosis through caspase activation pathways. The study concluded that further research is warranted to explore their therapeutic potential in oncology .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeMechanismReference
AntimicrobialTetrahydrobenzothiophene DerivativesInhibition of Mycobacterial Growth
AnticancerTetrahydrobenzo DerivativesInduction of Apoptosis
AntiviralVarious DerivativesInhibition of Viral Replication

Q & A

Q. What interdisciplinary approaches enhance understanding of the compound’s supramolecular interactions?

  • Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements with molecular docking (AutoDock Vina) to map interaction sites. Synchrotron-based SAXS/WAXS can probe bulk self-assembly behavior .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Techniques :
  • Computational Tools :
  • Data Analysis Frameworks :

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